molecular formula C12H9NO5 B14944434 3-(Furan-2-carboxamido)-2-hydroxybenzoic acid

3-(Furan-2-carboxamido)-2-hydroxybenzoic acid

Cat. No.: B14944434
M. Wt: 247.20 g/mol
InChI Key: JQRIPHBRKFRROI-UHFFFAOYSA-N
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Description

3-(Furan-2-carboxamido)-2-hydroxybenzoic acid is an organic compound that features a furan ring and a benzoic acid derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and benzoic acid moieties in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-carboxamido)-2-hydroxybenzoic acid typically involves the formation of an amide bond between furan-2-carboxylic acid and 2-hydroxybenzoic acid. One common method is the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-carboxamido)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized furan derivatives, reduced amines, and various substituted benzoic acid derivatives .

Scientific Research Applications

3-(Furan-2-carboxamido)-2-hydroxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-2-carboxamido)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The furan ring and carboxamide group play crucial roles in these interactions, allowing the compound to form hydrogen bonds and hydrophobic interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-2-carboxamido)-2-hydroxybenzoic acid is unique due to the combination of the furan ring and the benzoic acid derivative in its structure. This dual functionality allows for a broader range of chemical reactivity and potential biological activity compared to its simpler analogs .

Properties

Molecular Formula

C12H9NO5

Molecular Weight

247.20 g/mol

IUPAC Name

3-(furan-2-carbonylamino)-2-hydroxybenzoic acid

InChI

InChI=1S/C12H9NO5/c14-10-7(12(16)17)3-1-4-8(10)13-11(15)9-5-2-6-18-9/h1-6,14H,(H,13,15)(H,16,17)

InChI Key

JQRIPHBRKFRROI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)NC(=O)C2=CC=CO2)O)C(=O)O

Origin of Product

United States

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